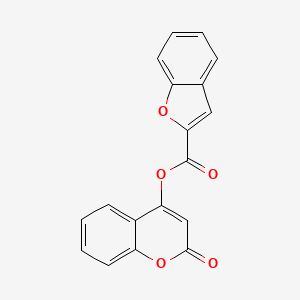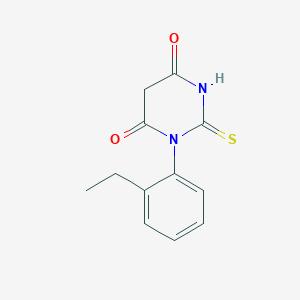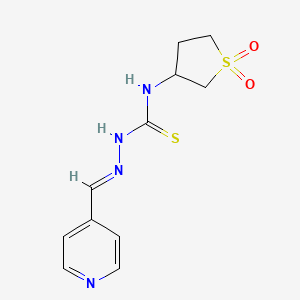
2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. It also enhances the activity of antioxidant enzymes, which protect cells from oxidative damage. Additionally, it has been found to modulate the levels of specific signaling molecules involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. It also exhibits potent activity at low concentrations, making it a cost-effective option. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate. One possible direction is to further investigate its potential as a cancer therapy. This could involve studying its efficacy in combination with other anticancer drugs or exploring its use in specific types of cancer. Another direction is to study its potential as a plant growth regulator in agriculture. This could involve investigating its effects on different plant species and identifying the optimal concentration and application method. Additionally, further studies could be conducted to understand the compound's mechanism of action and identify new targets for its use.
Méthodes De Synthèse
The synthesis of 2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate involves the reaction of 2-hydroxyacetophenone and 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction mixture is then heated to form the desired compound. This method has been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In agriculture, it has been studied for its potential use as a plant growth regulator, as it has been found to enhance plant growth and yield.
Propriétés
IUPAC Name |
(2-oxochromen-4-yl) 1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-17-10-15(12-6-2-4-8-14(12)22-17)23-18(20)16-9-11-5-1-3-7-13(11)21-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJYXSJLRHWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)



![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)
![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)